molecular formula C19H18Cl2N2O2 B4725375 2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide

2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B4725375
M. Wt: 377.3 g/mol
InChI Key: OFFFGPGKUSXHDB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloro-5-(piperidin-1-ylcarbonyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar in structure but lacks the piperidine ring.

    2,3-dichloro-5-(piperidin-1-ylcarbonyl)pyridine: Contains a pyridine ring instead of a benzamide structure.

Uniqueness

2-chloro-N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]benzamide is unique due to the presence of both chlorine atoms and the piperidine ring, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-7-3-2-6-14(15)18(24)22-17-12-13(8-9-16(17)21)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFGPGKUSXHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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